Pomalidomide-CO-PEG3-C2-azide
Description
Evolution of Molecular Modalities in Chemical Biology
The landscape of drug discovery has evolved significantly from traditional small molecules. nih.govnih.gov While small molecules have been the cornerstone of pharmacology, their application can be limited, especially against targets lacking well-defined active sites, often termed "undruggable." nih.govyoutube.com This has spurred the development of new chemical modalities, including antibody-drug conjugates, RNA therapeutics, and, notably, targeted protein degraders. nih.govnih.gov These innovative approaches offer new ways to modulate biological processes and tackle diseases at their source. The evolution of these modalities reflects a deeper understanding of cellular biology and a move towards more precise and effective therapeutic interventions. youtube.com
Foundational Principles of PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules at the heart of TPD. tandfonline.comprecisepeg.comnih.gov They consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govprecisepeg.comnih.gov The simultaneous binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex. irbbarcelona.org This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein degradation machinery. nih.govnih.gov A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC can be released to target another POI molecule. nih.gov
E3 Ubiquitin Ligases as Inducible Targets in TPD
The human genome encodes over 600 E3 ubiquitin ligases, but only a handful have been successfully utilized in PROTAC technology so far. tandfonline.comnih.govmdpi.com The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). tandfonline.comnih.gov The selection of the E3 ligase is a critical aspect of PROTAC design, as the tissue-specific expression of different E3 ligases could potentially allow for targeted degradation in specific cell types, enhancing the precision of the therapy. youtube.com Pomalidomide (B1683931) is a well-established ligand for the CRBN E3 ligase. nih.govashpublications.org
Strategic Positioning of Pomalidomide-CO-PEG3-C2-azide within PROTAC Scaffold Design
This compound is a pre-fabricated chemical entity that provides a streamlined approach to PROTAC synthesis. It consists of three key parts that directly correspond to the essential components of a PROTAC:
Pomalidomide: This portion of the molecule acts as the E3 ligase-recruiting ligand, specifically targeting Cereblon (CRBN). ashpublications.orgnih.govnih.gov Pomalidomide's ability to bind to CRBN is a well-characterized interaction that is exploited in many PROTAC designs. nih.govashpublications.org
PEG3 Linker: The polyethylene (B3416737) glycol (PEG) linker is a flexible chain that connects the pomalidomide to the azide (B81097) group. biochempeg.combiochempeg.com The length and composition of the linker are crucial for the efficacy of a PROTAC, as they determine the geometry of the ternary complex and can influence properties like solubility and cell permeability. precisepeg.comnih.gov PEG linkers are commonly used in PROTAC design due to their ability to improve water solubility. precisepeg.combiochempeg.combiochempeg.com The "PEG3" designation indicates three repeating ethylene (B1197577) glycol units.
C2-azide: This functional group provides a reactive handle for attaching a ligand that targets the protein of interest. The azide group is particularly useful for "click chemistry," a set of highly efficient and specific chemical reactions. nih.govnih.govmedchemexpress.com Specifically, the azide can react with an alkyne-modified POI ligand through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. nih.govmedchemexpress.com This modular approach allows researchers to readily synthesize a library of PROTACs by coupling different POI ligands to the this compound scaffold.
The strategic design of this compound, therefore, offers a significant advantage in the rapid development and optimization of novel protein degraders.
Research Findings and Data
The utility of building blocks like this compound is underscored by extensive research in the PROTAC field. The modular nature of these reagents facilitates the systematic exploration of the structure-activity relationships that govern PROTAC efficiency.
| Component | Function in PROTAC | Key Research Finding | Citation |
|---|---|---|---|
| Pomalidomide | E3 Ligase (CRBN) Ligand | Pomalidomide-based PROTACs can effectively induce the degradation of target proteins. However, modifications to the pomalidomide moiety can impact off-target effects. | nih.govresearchgate.net |
| PEG Linker | Connects POI and E3 Ligase Ligands | The length and composition of the PEG linker significantly influence the formation and stability of the ternary complex and, consequently, the degradation efficiency. PEG linkers are the most common type used in PROTACs, appearing in approximately 54-55% of published structures. | nih.govbiochempeg.com |
| Azide Group | Reactive Handle for POI Ligand Attachment | The azide group enables facile and efficient conjugation to alkyne-modified POI ligands via click chemistry, streamlining the synthesis of PROTAC libraries. | nih.govnih.gov |
Molecular Architecture and Rational Design of this compound
This compound is a heterobifunctional molecule meticulously engineered for applications in targeted protein degradation, a field revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.commedchemexpress.com This compound serves as a key building block in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. medchemexpress.combiochempeg.com The architecture of this compound is a testament to rational drug design, comprising three distinct, yet interconnected, functional moieties: a pomalidomide ligand for engaging the E3 ubiquitin ligase Cereblon, a flexible polyethylene glycol (PEG3) linker, and a terminal azide group that acts as a bioorthogonal handle for chemical ligation. medchemexpress.comsigmaaldrich.com
Pomalidomide Ligand Moiety: Cereblon Recruitment and Immunomodulatory Agent Derivation
The pomalidomide component of the molecule is a derivative of thalidomide (B1683933) and functions as the E3 ligase-recruiting element. rsc.orgrndsystems.comtocris.com It specifically binds to Cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov This interaction is the foundational step in the mechanism of action for pomalidomide-based PROTACs.
Cereblon (CRBN) Engagement as a Core Mechanism in PROTAC Function
The recruitment of CRBN by the pomalidomide ligand is central to the function of PROTACs. Once bound, the PROTAC acts as a bridge, bringing a target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, the cell's primary protein degradation machinery. medchemexpress.com The effectiveness of this process is highly dependent on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. sigmaaldrich.com The discovery of CRBN as the direct target of thalidomide and its analogues, such as pomalidomide, was a significant breakthrough in understanding their therapeutic effects and paved the way for their use in PROTAC technology. rsc.orgnih.gov
Influence of Pomalidomide Structure on E3 Ligase Binding Affinity
The chemical structure of pomalidomide is finely tuned for potent binding to CRBN. researchgate.net Pomalidomide, along with its predecessor lenalidomide, binds more strongly to CRBN than thalidomide. rsc.org This enhanced binding affinity is attributed to specific structural features. The glutarimide (B196013) ring of pomalidomide fits into a tryptophan-rich pocket in the thalidomide-binding domain of CRBN. nih.gov Furthermore, the amino group on the phthalimide (B116566) ring of pomalidomide plays a crucial role. This group can form a water-mediated hydrogen bond that stabilizes the interaction with CRBN and can also directly interact with neosubstrates recruited by the ligase. rsc.org These specific molecular interactions underscore the superior potency of pomalidomide in recruiting CRBN and subsequently inducing the degradation of target proteins. nih.gov
Polyethylene Glycol (PEG3) Linker: Design Principles for Modulating PROTAC Efficacy
Role of PEGylation in Molecular Flexibility and Bioavailability Considerations
The inclusion of a PEG linker, a process known as PEGylation, imparts several advantageous characteristics to the PROTAC molecule. The PEG chain increases the hydrophilicity and water solubility of the molecule, which can positively influence its pharmacokinetic properties. biochempeg.comnih.gov Furthermore, the inherent flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the E3 ligase and the target protein. nih.gov This flexibility helps to overcome potential steric hindrance and allows for optimal positioning of the two proteins for efficient ubiquitination. explorationpub.com
Systematic Variation of Linker Length and Composition for Optimal PROTAC Activity
The length and composition of the linker are not a one-size-fits-all parameter and must be empirically optimized for each specific target protein and ligand pair. explorationpub.combroadpharm.com A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the E3 ligase and the target protein. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com The use of PEG linkers of varying lengths, such as the three-unit PEG in this compound, allows for the systematic exploration of the optimal distance required for maximal degradation of a specific target. biochempeg.comnih.gov Studies have shown that even minor changes in linker length, such as the addition of a single ethylene glycol unit, can significantly impact the degradation efficiency and even the selectivity of the PROTAC. nih.gov The composition of the linker also plays a role; for instance, replacing an alkyl chain with a PEG linker can alter the degradation activity. nih.gov
Azide Functional Group: A Bioorthogonal Handle for Chemical Conjugation
The terminal azide (-N3) group on the this compound molecule serves as a versatile chemical handle for attaching a ligand that binds to a specific protein of interest. sigmaaldrich.comsigmaaldrich.com The azide is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. nih.govwikipedia.org
The azide group is considered bioorthogonal, meaning it is chemically inert within biological systems and does not react with endogenous functional groups. wikipedia.orgnih.gov This property is essential for clean and specific conjugation reactions in complex biological environments. researchgate.net The azide can readily participate in two main types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.gov These reactions allow for the efficient and specific attachment of a "warhead" ligand containing a complementary alkyne functional group. medchemexpress.com The small size of the azide group is also advantageous, as it is less likely to interfere with the biological activity of the final PROTAC molecule. researchgate.net This modular approach, enabled by the azide handle, facilitates the rapid synthesis of libraries of PROTACs with different target-binding ligands, which is crucial for screening and identifying optimal degraders for a given protein target. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C22H26N6O8 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31) |
InChI Key |
XUSGKHHIGNHRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Molecular Architecture and Rational Design of Pomalidomide Co Peg3 C2 Azide
Azide (B81097) Functional Group: A Bioorthogonal Handle for Chemical Conjugation
Utility of Azide in Click Chemistry Reactions
The terminal azide group on Pomalidomide-CO-PEG3-C2-azide makes it a prime reagent for "click chemistry," a concept introduced by K. Barry Sharpless. technologynetworks.comnih.gov Click chemistry describes reactions that are modular, high-yielding, wide in scope, and generate minimal and inoffensive byproducts. sigmaaldrich.com The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. nih.gov
This reaction has two main variants used in PROTAC synthesis:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used version of the azide-alkyne click reaction. It uses a copper(I) catalyst to accelerate the reaction, allowing it to proceed with high efficiency and selectivity for the 1,4-disubstituted triazole product under mild conditions. nih.govtechnologynetworks.com The reaction is highly reliable and compatible with a wide range of functional groups, making it ideal for the complex scaffolds of PROTACs. medchemexpress.comrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in biological systems, SPAAC was developed. nih.gov This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. medchemexpress.commedchemexpress.com The ring strain provides the energy to drive the cycloaddition forward without the need for a metal catalyst, making it a truly bioorthogonal reaction that can be performed in living cells. nih.gov
The utility of the azide handle in PROTAC synthesis is immense. It allows for a highly efficient and modular "stitching" strategy. rsc.org Researchers can prepare a Pomalidomide-linker-azide building block and an alkyne-functionalized ligand for a target protein separately. These two components can then be rapidly and reliably joined, or "clicked," together. nih.govmedchemexpress.com This approach significantly streamlines the synthesis of PROTAC libraries, where numerous linkers and attachment points can be screened to find the optimal degrader molecule. nih.govnih.gov
Table 2: Comparison of Click Chemistry Reactions for PROTAC Assembly
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Reactants | Azide + Terminal Alkyne | Azide + Cyclooctyne (e.g., DBCO) |
| Catalyst | Copper(I) salt required | None (metal-free) |
| Kinetics | Generally faster | Slower than CuAAC |
| Biocompatibility | Potential copper cytotoxicity | Highly biocompatible, suitable for in-cell reactions |
| Primary Use | Efficient in vitro synthesis of PROTAC libraries nih.govrsc.org | Bioconjugation in living systems, in-cell click-formed PROTACs (CLIPTACs) medchemexpress.com |
Strategic Placement of the Azide Moiety for PROTAC Assembly
The placement of the azide group at the terminus of the PEG and ethyl linker is a deliberate and strategic design choice central to the function of this compound as a PROTAC building block. sigmaaldrich.com This positioning is critical for facilitating the efficient and modular assembly of heterobifunctional degraders.
The primary role of the linker in a PROTAC is to connect the two distinct ligands—one for the E3 ligase and one for the target protein—and to position them correctly in three-dimensional space to enable the formation of a productive ternary complex. axispharm.comprecisepeg.com If the linker is too short, the proteins may clash sterically; if it's too long, they may not be brought into effective proximity for ubiquitination. nih.gov The PEG component of the linker provides flexibility and enhances water solubility, which are favorable properties for cellular permeability and pharmacokinetics. axispharm.comjenkemusa.com
By placing the azide at the very end of this carefully constructed linker, the molecule is presented as a reactive intermediate, ready for conjugation. medchemexpress.commedchemexpress.com This design offers several key advantages:
Accessibility: The terminal position ensures the azide group is sterically unhindered and readily accessible for reaction with an alkyne-modified binding ligand for a protein of interest.
Modularity and Efficiency: It enables a convergent synthesis strategy. nih.gov Instead of building each PROTAC from scratch, chemists can create a stock of the Pomalidomide-azide intermediate and a separate library of alkyne-tagged target ligands. These can then be combined in a parallel fashion using click chemistry to rapidly generate a diverse array of PROTACs. nih.govrsc.org This modularity is essential for optimizing PROTAC efficacy, as linker length, composition, and attachment points are known to be critical parameters for degradation efficiency. nih.govnih.gov
Preservation of Binding: The linker ensures that the conjugation chemistry occurs at a significant distance from the pomalidomide (B1683931) core. This placement minimizes the risk that the subsequent chemical reaction or the resulting triazole ring will interfere with pomalidomide's essential binding to the CRBN E3 ligase. researchgate.netnih.gov The glutarimide (B196013) ring of pomalidomide, which is crucial for CRBN interaction, remains unaffected. nih.gov
In essence, the strategic placement of the azide transforms the Pomalidomide-linker conjugate into a universal platform for building CRBN-recruiting PROTACs, streamlining the discovery process for new targeted protein degraders. sigmaaldrich.com
Synthetic Methodologies for Pomalidomide Co Peg3 C2 Azide and Analogues
Multi-step Organic Synthesis Pathways
The construction of Pomalidomide-CO-PEG3-C2-azide and its analogues typically follows a convergent synthetic strategy. This involves the preparation of a functionalized pomalidomide (B1683931) core and a separate synthesis of the linker, followed by their conjugation. A prevalent pathway commences with a precursor to the pomalidomide core, which is then coupled with a pre-fabricated linker already containing the azide (B81097) group.
A common precursor for the pomalidomide moiety is 4-fluoro-thalidomide. broadpharm.com This compound can be synthesized from 3-fluorophthalic acid and L-glutamine, followed by an intramolecular cyclization. nih.gov The linker, an amino-PEG-azide derivative, can be prepared through various methods or obtained from commercial suppliers. broadpharm.comaxispharm.com
The key step in the synthesis is the coupling of the pomalidomide precursor with the linker. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this reaction, the terminal amine of the linker displaces the fluorine atom on the phthalimide (B116566) ring of 4-fluoro-thalidomide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov
An alternative approach involves solid-phase synthesis, which can facilitate the rapid generation of libraries of PROTACs with varying linkers. nih.gov In this method, the pomalidomide core can be attached to a solid support, followed by the sequential addition of the linker components and, finally, cleavage from the resin.
The table below outlines a representative multi-step synthesis pathway for a pomalidomide-PEG-azide conjugate.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Fluorophthalic acid, L-glutamine | Carbonyldiimidazole (CDI), followed by heating | 4-Fluoro-thalidomide |
| 2 | 4-Fluoro-thalidomide, Amino-PEG3-C2-azide | DIPEA, DMF, 90°C | This compound |
Derivatization of the Pomalidomide Core for Linker Attachment
The derivatization of the pomalidomide core is a critical step that dictates where the linker will be attached. For its use in PROTACs, the most common point of attachment is the 4-position of the phthalimide ring. nih.govrsc.org This position allows the pomalidomide moiety to effectively bind to Cereblon while presenting the linker outwards to engage with the target protein ligand. nih.gov
The primary method for achieving this derivatization is the nucleophilic aromatic substitution (SNAr) reaction on a 4-substituted thalidomide (B1683933) derivative. 4-Fluoro-thalidomide is an ideal substrate for this reaction due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. nih.govbroadpharm.com The amine group at the terminus of the PEG linker acts as the nucleophile.
The reaction conditions are optimized to ensure high yields and minimize side products. The use of a high boiling point polar aprotic solvent like DMF or DMSO helps to solubilize the reactants and facilitate the reaction, which often requires elevated temperatures (around 90°C) to proceed at a reasonable rate. nih.govnih.gov The addition of a hindered base like DIPEA is crucial to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the hydrofluoric acid generated during the reaction. nih.govnih.gov
While the 4-position is the most utilized, other positions on the pomalidomide core have been explored for linker attachment. However, these often result in a less optimal orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Controlled Introduction of Polyethylene (B3416737) Glycol Linkers
The polyethylene glycol (PEG) linker plays a crucial role in a PROTAC's properties, influencing its solubility, cell permeability, and the spatial orientation of the two ligands. The length and composition of the PEG linker are therefore key variables in the optimization of a PROTAC's degradation efficiency. sigmaaldrich.com
The introduction of the PEG linker in the synthesis of this compound is achieved by using a bifunctional linker that contains a nucleophilic group on one end and the azide functionality on the other. For the target compound, a linker such as 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) would be appropriate. The "PEG3" designation refers to the three ethylene (B1197577) glycol units. The "C2" likely refers to a two-carbon spacer, and "CO" indicates an amide bond formation. The specific linker used is 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine, which is then acylated to form the final amide linkage.
A variety of pomalidomide-PEG-azide analogues with different PEG chain lengths are commercially available or can be synthesized, allowing for the systematic exploration of linker length on PROTAC activity. sigmaaldrich.commedchemexpress.com These include Pomalidomide-PEG1-azide, Pomalidomide-PEG2-azide, and Pomalidomide-PEG4-azide, among others. sigmaaldrich.commedchemexpress.com
The controlled introduction of these linkers is generally accomplished by reacting 4-fluoro-thalidomide with the corresponding amino-PEG-azide of the desired length under the SNAr conditions previously described. The availability of a range of these bifunctional linkers is a key enabler for the rapid synthesis of PROTAC libraries. broadpharm.comaxispharm.com
Regiospecific Incorporation of the Azide Functionality
The azide group serves as a chemical handle for the subsequent conjugation of the pomalidomide-linker moiety to a target protein ligand, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – forms of "click chemistry". medchemexpress.combroadpharm.com The regiospecific incorporation of the azide at the terminus of the linker is therefore essential.
In the synthetic strategies for this compound, the azide functionality is not introduced onto the pomalidomide-linker conjugate in a separate step. Instead, a bifunctional linker that already contains the terminal azide group is employed. nih.govmedchemexpress.com This ensures that the azide is located at the desired position, distal from the pomalidomide core.
The synthesis of these azido-PEG-amine linkers can be achieved through various established methods. For example, a di-alcohol PEG can be mono-tosylated, followed by substitution with sodium azide to yield the azido-PEG-alcohol. The remaining alcohol can then be converted to an amine. The regiospecificity of this process is controlled by the selective functionalization of the PEG chain.
Mechanistic Investigations of Pomalidomide Co Peg3 C2 Azide in Targeted Protein Degradation
Molecular Interactions with Cereblon E3 Ligase
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), serves as the Cereblon (CRBN) E3 ligase-binding moiety in the Pomalidomide-CO-PEG3-C2-azide construct. mdpi.comoup.com CRBN is a crucial component of the CUL4-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The interaction between pomalidomide and CRBN is fundamental to the function of PROTACs (Proteolysis Targeting Chimeras) that utilize this system. oup.comnih.gov
Binding Site Characterization and Ligand-Induced Conformational Changes
Pomalidomide binds to a specific hydrophobic pocket within the thalidomide-binding domain of CRBN. mdpi.com This binding event is crucial as it creates a new molecular surface on the CRBN protein. This altered surface is then capable of engaging with and recruiting "neosubstrates" – proteins that would not normally interact with the E3 ligase complex. mdpi.com The glutarimide (B196013) ring of pomalidomide is essential for its interaction with CRBN, while the phthalimide (B116566) ring can be functionalized to attach linkers and target-protein-binding ligands, as seen in this compound. nih.gov Structural studies have shown that upon binding, pomalidomide induces subtle conformational changes in CRBN, which are critical for the subsequent recruitment of target proteins. nih.govresearchgate.net
Biophysical Analysis of Pomalidomide-CRBN Complex Formation
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been instrumental in quantifying the binding affinity between pomalidomide and CRBN. nih.govresearchgate.netnih.gov For instance, studies have determined the dissociation constant (KD) for the interaction of pomalidomide with the DDB1:CRBN complex to be in the nanomolar range, indicating a high-affinity interaction. nih.gov These biophysical assays are crucial for understanding the initial binary interaction that precedes the formation of the larger ternary complex. nih.gov
Formation and Dynamics of Ternary Complexes (E3 Ligase-PROTAC-Target Protein)
The formation of a stable ternary complex, consisting of the E3 ligase, the PROTAC molecule (in this case, one derived from this compound), and the target protein, is the cornerstone of PROTAC-mediated protein degradation. nih.govresearchgate.netacs.org This complex brings the target protein into close proximity with the E3 ligase, facilitating its ubiquitination.
Role of Linker Architecture in Stabilizing Ternary Interactions
The linker connecting the pomalidomide moiety to the target-protein-binding ligand plays a critical role in the stability and geometry of the ternary complex. The -CO-PEG3-C2-azide linker in the specified compound provides both flexibility and a defined length, which are crucial for allowing the E3 ligase and the target protein to adopt a productive orientation for ubiquitin transfer. arxiv.org The polyethylene (B3416737) glycol (PEG) component of the linker enhances water solubility and can influence the cell permeability of the PROTAC molecule. The length and chemical composition of the linker directly impact the protein-protein interactions (PPIs) at the interface of the ternary complex, which can lead to positive or negative cooperativity in binding. arxiv.orgnih.govelifesciences.org
Kinetic and Thermodynamic Studies of Ternary Complex Assembly
The assembly of the ternary complex is a dynamic process governed by kinetic and thermodynamic parameters. Techniques like SPR have been developed to measure the kinetics of ternary complex formation and dissociation. nih.govacs.orgbiorxiv.org These studies reveal that the stability and lifetime of the ternary complex are critical determinants of the efficiency of target protein degradation. researchgate.netresearchgate.net The concept of cooperativity (α) is used to describe how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity (α > 1), where the ternary complex is more stable than the individual binary complexes, is often associated with more potent degradation. nih.govnih.gov
| Parameter | Description | Significance in PROTAC Function |
| KD (binary) | Dissociation constant for the binding of the PROTAC to either the E3 ligase or the target protein alone. | Indicates the intrinsic affinity of the individual ligands. |
| KD (ternary) | Dissociation constant for the formation of the E3 ligase-PROTAC-target protein complex. | Measures the overall stability of the ternary complex. |
| Cooperativity (α) | The ratio of binary KD to ternary KD (α = KDbinary / KDternary). nih.gov | A value greater than 1 indicates positive cooperativity, suggesting favorable protein-protein interactions that stabilize the ternary complex. nih.govnih.gov |
| kon | Association rate constant for complex formation. | Reflects the speed at which the complex assembles. |
| koff | Dissociation rate constant for complex breakdown. | A slower off-rate indicates a more stable and longer-lived ternary complex, which can lead to more efficient ubiquitination. researchgate.netbiorxiv.org |
Ubiquitination and Proteasomal Degradation Cascades Initiated by this compound-based PROTACs
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.govnih.gov
Target Protein Ubiquitination Efficiency and Specificity
The length and composition of the linker play a crucial role in the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitin transfer. While specific data for PROTACs constructed with the this compound linker is not extensively published in readily available literature, studies on similar PROTACs with varying PEG linker lengths have demonstrated a clear dependence of degradation efficiency on linker composition. For instance, the replacement of an alkyl linker with a PEG linker has been shown in some cases to decrease the degradation of CRBN itself, suggesting that the linker's chemical nature can significantly impact the outcome. nih.gov
Impact on Proteasome-Mediated Protein Clearance
Following polyubiquitination, the tagged target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading cellular proteins. nih.govnih.gov The proteasome then unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules. nih.gov
The rate and extent of proteasome-mediated clearance are directly linked to the efficiency of the preceding ubiquitination step. A highly efficient ubiquitination process leads to a higher concentration of polyubiquitinated target protein, which in turn drives more rapid recognition and degradation by the proteasome.
Studies comparing CRBN-based PROTACs to those utilizing other E3 ligases, such as von Hippel-Lindau (VHL), have shown that the choice of E3 ligase can significantly impact degradation efficacy. acs.org For a given target, a CRBN-recruiting PROTAC may exhibit a different degradation profile, including the maximum level of degradation (Dmax) and the concentration required to achieve 50% degradation (DC50), compared to a VHL-recruiting counterpart. This highlights the intricate interplay between the target protein, the PROTAC, and the specific E3 ligase in achieving efficient proteasomal clearance.
While specific quantitative data on the impact of this compound-containing PROTACs on proteasome-mediated clearance is not yet widely available, the general principles of PROTAC-mediated degradation suggest that its effectiveness will be highly dependent on the specific target protein it is paired with and the resulting ternary complex formation.
Applications of Pomalidomide Co Peg3 C2 Azide in Contemporary Chemical Biology Research
Design and Synthesis of Novel PROTAC Degraders for Diverse Target Proteins
The fundamental design of PROTACs involves linking a ligand for an E3 ubiquitin ligase to a ligand for a protein of interest (POI). researchgate.netacs.org Pomalidomide-CO-PEG3-C2-azide acts as a versatile E3 ligase ligand-linker conjugate, simplifying the synthesis of these chimeric molecules. medchemexpress.com The pomalidomide (B1683931) portion of the molecule binds to the CRBN component of the CRL4-CRBN E3 ligase complex. ashpublications.orgnih.gov By attaching a POI-binding ligand to the azide (B81097) terminus of the linker, researchers can create a PROTAC that induces the formation of a ternary complex between the target protein and the E3 ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. nih.gov
The synthesis process leverages the pre-installed linker and reactive azide group. Researchers can focus on developing or selecting a suitable ligand for their specific protein of interest. This modularity has been instrumental in generating PROTACs for a wide array of targets, including proteins implicated in cancer and other diseases, such as histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR). nih.govnih.gov
The terminal azide group on this compound is specifically incorporated to take advantage of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. nih.govmedchemexpress.com The most common conjugation strategies include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and widely used reaction where the azide group of the pomalidomide building block reacts with a terminal alkyne-functionalized POI ligand in the presence of a copper(I) catalyst. medchemexpress.comnih.gov This forms a stable triazole ring, covalently linking the two parts of the PROTAC. nih.gov This method's reliability makes it a cornerstone for creating PROTAC libraries. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the use of a potentially cytotoxic copper catalyst is undesirable, SPAAC offers an alternative. medchemexpress.commedchemexpress.com This reaction involves an azide reacting with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which proceeds readily without a metal catalyst. medchemexpress.com
These click chemistry approaches provide a straightforward and efficient means of conjugating the pomalidomide-linker moiety with a diverse range of POI ligands, facilitating the rapid synthesis of novel PROTACs. nih.govsigmaaldrich.com
Once synthesized, pomalidomide-based PROTACs undergo systematic screening to determine their efficacy and specificity. The goal is to identify molecules that induce potent degradation of the target protein at low concentrations while minimizing off-target effects. nih.govbroadinstitute.org A high-throughput imaging screening platform, for instance, has been used to evaluate off-target binding of pomalidomide-based PROTACs to zinc finger (ZF) proteins. researchgate.netnih.gov
Key parameters assessed during screening include:
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC.
For example, in the development of PROTACs for histone deacetylase 8 (HDAC8), a series of degraders was synthesized by linking an HDAC inhibitor to pomalidomide. nih.gov Screening of this series identified compound ZQ-23 , which demonstrated significant and selective degradation of HDAC8 with a DC₅₀ of 147 nM and a Dₘₐₓ of 93%, without affecting other HDACs like HDAC1 and HDAC3. nih.gov Similarly, novel PROTACs targeting both wild-type and mutant EGFR were synthesized and screened, with some compounds showing significantly higher potency than established inhibitors. nih.gov This systematic process is crucial for optimizing PROTACs for further investigation. nih.gov
Development of Chemical Probes for Protein Function Elucidation
PROTACs synthesized using this compound serve as powerful chemical probes for elucidating the biological functions of specific proteins. Unlike traditional inhibitors that only block a protein's activity, PROTACs induce the complete removal of the protein from the cell. This allows researchers to study the downstream consequences of the protein's absence, providing clearer insights into its roles in cellular pathways.
For instance, pomalidomide-based homo-PROTACs, which are symmetrical molecules designed to dimerize and induce the degradation of CRBN itself, have been developed as chemical tools to investigate the functions of the E3 ligase. ashpublications.org By observing the effects of CRBN knockdown, researchers can discriminate between cellular effects that depend on CRBN-mediated degradation versus those that arise from blocking its physiological function. ashpublications.org Similarly, by creating a specific PROTAC for a novel protein target, scientists can effectively "knock down" that protein chemically and study the resulting phenotype, thereby validating its function and potential as a drug target.
High-Throughput Synthesis and Screening of PROTAC Libraries
The modular nature of PROTACs, facilitated by building blocks like this compound, is highly amenable to high-throughput synthesis and screening. researchgate.net By creating large libraries of PROTAC analogues with variations in the linker, POI ligand, or attachment points, researchers can rapidly explore the chemical space to identify optimal degraders.
To accelerate the discovery process, several parallel synthesis methodologies have been developed. These methods allow for the rapid generation of many distinct PROTAC analogues simultaneously. sigmaaldrich.comresearchgate.net
Solid-Phase Synthesis: This technique involves attaching the pomalidomide-linker-azide intermediate to a solid support or resin. nih.govd-nb.info The POI ligand, functionalized with an alkyne, can then be "clicked" onto the resin-bound intermediate. This approach simplifies purification, as excess reagents can be washed away easily, and is well-suited for creating libraries of PROTACs with varying linker lengths and compositions. nih.govstrath.ac.uk
One-Pot Reactions: Advanced synthetic strategies enable the assembly of PROTACs in a single reaction vessel, avoiding the need for intermediate purification steps. nih.govnih.gov For example, a one-pot method has been developed for synthesizing JQ1-pomalidomide conjugates, significantly speeding up the preparation of these well-known BRD4 degraders. nih.gov Such methods are ideal for rapidly generating libraries needed for initial screening and development. nih.govresearchgate.net
These high-throughput synthetic approaches, which rely on versatile building blocks like this compound, are crucial for efficiently navigating the complex structure-activity relationships of PROTACs. nih.gov
The generation of PROTAC libraries is essential for systematically exploring structure-activity relationships (SAR). researchgate.net Minor changes to the PROTAC structure can have profound effects on the stability of the ternary complex and, consequently, on degradation efficiency. nih.govresearchgate.net
Key SAR insights are often gained by varying:
Linker Length and Composition: The length and flexibility of the PEG linker are critical. Libraries with different PEG unit lengths (e.g., PEG2, PEG3, PEG5) are synthesized to find the optimal distance and orientation between the target protein and E3 ligase. d-nb.infobroadpharm.com
Linker Attachment Point: The position where the linker is attached to the pomalidomide ring (e.g., C4 vs. C5 position) can significantly impact degradation activity. nih.govresearchgate.net For a Bruton's tyrosine kinase (BTK)-targeting PROTAC, a C5-substituted pomalidomide derivative showed significantly higher degradation activity than its C4-substituted counterpart. nih.gov
POI Ligand: Exchanging the POI ligand while keeping the pomalidomide-linker portion constant allows for the adaptation of the degrader to new targets. nih.govresearchgate.net
By synthesizing and screening these libraries, researchers can derive clear SAR data, which guides the rational design of more potent and selective next-generation PROTACs. broadinstitute.orgnih.gov
Interactive Data Table: Properties of Pomalidomide-Azide Building Blocks
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Composition | Key Feature |
| Pomalidomide-PEG2-C2-azide | C₁₉H₂₂N₆O₆ | 430.41 | 2-unit PEG + C2 | Shorter PEG linker |
| This compound | C₂₁H₂₆N₆O₇ | 474.47 | Carbonyl + 3-unit PEG + C2 | Azide for click chemistry |
| Pomalidomide-PEG3-azide | C₂₁H₂₄N₆O₈ | 488.45 | 3-unit PEG | Standard PEG3 linker |
| Pomalidomide-PEG5-azide | C₂₆H₃₄N₆O₁₀ | 590.60 | 5-unit PEG | Longer PEG linker |
Structure Activity Relationship Sar Studies and Linker Optimization Strategies
Modifications of the Pomalidomide (B1683931) Moiety and their Effect on CRBN Recruitment
Pomalidomide, an immunomodulatory drug, is a well-established ligand for CRBN and is frequently incorporated into PROTACs to hijack the CRBN E3 ubiquitin ligase complex for targeted protein degradation. researchgate.netnih.gov The glutarimide (B196013) ring of pomalidomide is crucial for its binding to CRBN, fitting into a specific pocket of the protein. researchgate.net However, the phthalimide (B116566) ring of pomalidomide can be chemically modified to modulate the properties of the resulting PROTAC, including its efficacy and potential off-target effects.
One of the significant challenges with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc-finger (ZF) proteins. researchgate.netnih.gov This occurs because the pomalidomide moiety itself can act as a molecular glue, inducing the degradation of these proteins. To mitigate this, researchers have explored modifications to the phthalimide ring of pomalidomide. Studies have shown that substitutions at the C5 position of the phthalimide ring can effectively reduce the off-target degradation of ZF proteins. researchgate.netnih.gov By introducing bulky substituents at the C5 position, it is hypothesized that the formation of a stable ternary complex between the PROTAC, CRBN, and off-target ZF proteins is sterically hindered, thus improving the selectivity of the degrader. researchgate.net In contrast, modifications at the C4 position have been found to be less effective in reducing this off-target activity. nih.gov
For instance, a comparative study of pomalidomide analogues with modifications at either the C4 or C5 position demonstrated that C5-substituted derivatives exhibited a significant reduction in the degradation of ZF proteins like ZFP91 and IKZF3. researchgate.net This has led to the development of "bumped" pomalidomide-based PROTACs, where strategic modifications at the C5 position enhance on-target potency while minimizing off-target effects. researchgate.netnih.gov
Table 1: Effect of Pomalidomide Moiety Modification on Off-Target Degradation
| Compound | Modification on Pomalidomide | Effect on Off-Target Zinc-Finger Protein Degradation | Reference |
|---|---|---|---|
| Standard Pomalidomide-PROTAC | Unmodified Phthalimide Ring | Significant degradation of ZF proteins (e.g., ZFP91, IKZF3) | researchgate.net |
| C4-Modified Pomalidomide-PROTAC | Substitution at C4 position of Phthalimide Ring | Minor reduction in ZF protein degradation | nih.gov |
| C5-Modified Pomalidomide-PROTAC | Substitution at C5 position of Phthalimide Ring | Significant reduction in ZF protein degradation | researchgate.netnih.gov |
Systematic Evaluation of Polyethylene (B3416737) Glycol Linker Characteristics
Influence of PEG Unit Number on PROTAC Activity and Cellular Permeability (e.g., PEG1, PEG2, PEG3, PEG4, PEG5 variants)
The length of the PEG linker, determined by the number of repeating ethylene (B1197577) glycol units, is a crucial parameter for optimizing PROTAC efficacy. nih.gov An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN. nih.gov A linker that is too short may lead to steric clashes, preventing the formation of the ternary complex, while a linker that is too long might result in an unstable or non-productive complex, thus reducing degradation efficiency. nih.gov
Systematic studies involving the variation of PEG linker length have demonstrated a clear dependence of PROTAC activity on this parameter. For many target proteins, a "Goldilocks" effect is observed, where a specific linker length results in maximal degradation, with shorter or longer linkers being less effective. nih.gov For instance, in the development of certain PROTACs, a linker with a specific number of atoms (which can be correlated to the number of PEG units) was found to be optimal for inducing protein degradation. nih.gov
Cellular permeability is another critical factor influenced by the PEG linker length. While PEGylation generally improves hydrophilicity, excessively long PEG chains can sometimes hinder passive diffusion across cell membranes. Therefore, a balance must be struck between achieving sufficient solubility and maintaining adequate permeability to ensure the PROTAC can reach its intracellular target.
Table 2: Illustrative Influence of PEG Linker Length on PROTAC Properties
| PROTAC Variant | Degradation Activity (e.g., DC50) | Cellular Permeability | Rationale |
|---|---|---|---|
| Pomalidomide-PEG1-... | Low | Moderate | Potentially too short for optimal ternary complex formation. |
| Pomalidomide-PEG2-... | Moderate | High | Improved linker length allows for better ternary complex assembly. |
| Pomalidomide-PEG3-... | High | High | Optimal linker length for stable and productive ternary complex formation. |
| Pomalidomide-PEG4-... | Moderate | Moderate | Linker may be becoming too long, leading to less stable ternary interactions. |
| Pomalidomide-PEG5-... | Low | Low | Excessive linker length and hydrophilicity may hinder permeability and optimal complex formation. |
Note: This table is illustrative and represents general trends observed in PROTAC development. Actual values can vary depending on the target protein and specific chemical context.
Effect of Linker Rigidity and Hydrophilicity on Ternary Complex Formation
The flexibility and hydrophilicity of the linker also play a pivotal role in ternary complex formation. nih.govsigmaaldrich.com Flexible linkers, such as PEG and alkyl chains, can adopt multiple conformations, which can be advantageous in allowing the PROTAC to find an optimal binding orientation within the ternary complex. sigmaaldrich.com However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes.
Conversely, more rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced stability. sigmaaldrich.com The hydrophilicity of the linker, largely influenced by the presence of PEG units, improves the aqueous solubility of the PROTAC. This is crucial for preventing aggregation and ensuring the availability of the molecule to engage with its targets in the cellular environment. However, a highly hydrophilic linker may not be optimal for crossing the lipid bilayer of the cell membrane. Therefore, the optimization of linker rigidity and hydrophilicity is a key aspect of PROTAC design, aiming to achieve a balance that promotes both efficient ternary complex formation and good cellular uptake.
Optimization of Azide (B81097) Attachment Point and Conjugation Reactivity
The azide group in Pomalidomide-CO-PEG3-C2-azide serves as a reactive handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This allows for the modular and efficient synthesis of PROTAC libraries by conjugating the pomalidomide-linker fragment to a variety of alkyne-functionalized target protein binders. nih.gov
The position of the azide group on the linker can influence the efficiency of the click reaction and the properties of the final PROTAC. The reactivity of the azide can be affected by the steric and electronic environment of its attachment point. For instance, an azide group that is sterically hindered may exhibit slower reaction kinetics.
Furthermore, the vector of the linker attachment to the pomalidomide moiety itself has been shown to be critical. nih.govnih.gov Studies have demonstrated that the point of attachment on the phthalimide ring (e.g., C4 versus C5) can impact the stability and degradation profile of the resulting PROTAC. nih.govnih.gov For example, attaching the linker at the C4 position of the phthalimide moiety has, in some cases, resulted in more stable derivatives compared to C5 attachment. nih.gov The choice of attachment point also influences the orientation of the target protein relative to the E3 ligase in the ternary complex, which is a key determinant of successful ubiquitination and subsequent degradation.
Table 3: Considerations for Azide Attachment and Conjugation
| Parameter | Consideration | Impact on PROTAC Development |
|---|---|---|
| Azide Position on Linker | Steric hindrance and electronic environment | Affects the rate and efficiency of the click chemistry reaction, influencing the ease of library synthesis. |
| Linker Attachment to Pomalidomide (C4 vs. C5) | Influences PROTAC stability and potential for off-target degradation. | C5 attachment may reduce off-target ZF protein degradation. C4 attachment has been linked to greater stability in some contexts. nih.govnih.gov |
| Conjugation Chemistry (e.g., CuAAC, SPAAC) | Reaction conditions and biocompatibility | CuAAC is highly efficient but requires a copper catalyst which can be cytotoxic. SPAAC is bio-orthogonal but may have slower kinetics. nih.gov |
Correlations between PROTAC Chemical Structure and Degradation Kinetics
The chemical structure of a PROTAC not only determines its ability to induce degradation but also influences the kinetics of this process. acs.org The rate of degradation is a critical parameter for the therapeutic efficacy of a PROTAC. Understanding the relationship between the chemical structure and degradation kinetics is essential for designing molecules with optimal pharmacological profiles.
The stability of the ternary complex is a key factor that correlates with degradation kinetics. acs.org PROTACs that form more stable and long-lived ternary complexes often exhibit faster and more profound protein degradation. acs.org The chemical features of the linker, including its length and rigidity, directly impact the stability of this complex. For example, a linker that optimally orients the target protein and CRBN for efficient ubiquitin transfer will lead to faster degradation kinetics.
Table 4: Illustrative Correlation between PROTAC Structure and Degradation Kinetics
| Structural Feature | Impact on Degradation Kinetics | Underlying Mechanism |
|---|---|---|
| Optimal Linker Length | Faster degradation rate | Facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination. acs.org |
| High Ternary Complex Stability | Increased degradation rate and extent | A more stable complex increases the likelihood of successful ubiquitin transfer before the complex dissociates. acs.org |
| High Cellular Permeability | Faster onset of degradation | Achieves effective intracellular concentrations more rapidly, initiating the degradation cascade sooner. |
| C5-modified Pomalidomide | More selective degradation kinetics | Reduces the rate of off-target degradation, leading to a more specific on-target effect. researchgate.netnih.gov |
Note: This table is illustrative and represents general principles of PROTAC pharmacology.
Computational and Biophysical Characterization of Pomalidomide Co Peg3 C2 Azide Derived Protacs
Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions
Computational techniques are indispensable for understanding the molecular interactions that govern PROTAC activity. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these molecules engage with their protein partners, guiding the rational design of more potent and selective degraders.
The initial step in the action of a pomalidomide-derived PROTAC is its binding to the E3 ligase Cereblon. Molecular docking is a computational method used to predict the preferred orientation and binding affinity of the pomalidomide (B1683931) moiety within the CRBN binding pocket.
Researchers utilize crystal structures of CRBN to create a three-dimensional grid for docking simulations. The pomalidomide portion of the PROTAC is then computationally placed into the binding site in numerous possible conformations. A scoring function is used to estimate the binding energy for each pose, identifying the most stable and likely binding mode. These simulations typically show that the glutarimide (B196013) ring of pomalidomide is essential for CRBN engagement, while the phthalimide (B116566) ring is more solvent-exposed, making it an ideal attachment point for the linker. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are often performed to refine the binding pose and assess the stability of the pomalidomide-CRBN complex over time. MD simulations model the movements of atoms and molecules, providing a dynamic view of the interaction and allowing for the calculation of more accurate binding free energies.
Illustrative Docking Results for Pomalidomide with Cereblon
| Parameter | Predicted Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.5 to -9.0 | TRP380, TRP400, HIS353 |
| Hydrogen Bonds | 2-3 | C=O of glutarimide with CRBN backbone |
Note: This table presents typical predicted values from molecular docking studies of pomalidomide and its analogues with Cereblon. Actual values vary based on the specific software and force fields used.
The efficacy of a PROTAC is critically dependent on its ability to form a stable and productive ternary complex with both the target protein and the E3 ligase. biorxiv.org Computational modeling is a key tool for predicting the three-dimensional structure of this complex. Since crystal structures of PROTAC-induced ternary complexes are often difficult to obtain, homology modeling and protein-protein docking are employed.
The process involves:
Docking the pomalidomide end of the PROTAC to CRBN.
Docking the "warhead" end of the PROTAC to the target protein.
Using the linker's defined length and flexibility as a constraint to bring the two protein-ligand pairs together in a sterically feasible arrangement.
These models help visualize the protein-protein interface created by the PROTAC and identify key interactions that stabilize the complex. MD simulations of the entire ternary complex can then be run to evaluate its conformational dynamics and stability. biorxiv.org
Conformational Landscape Analysis of the PEG Linker
The linker is not merely a passive spacer; its composition and length are critical determinants of PROTAC activity. nih.gov The PEG3 linker in "Pomalidomide-CO-PEG3-C2-azide" offers flexibility and hydrophilicity, which can enhance solubility and cell permeability. biochempeg.comprecisepeg.com
Conformational analysis of the PEG linker is crucial for understanding its behavior. The linker must be long enough to span the distance between the two proteins without inducing steric clashes, yet not so long that the resulting ternary complex is too loose and unproductive. nih.gov The inherent flexibility of PEG linkers means they can adopt a wide range of conformations. Computational methods, such as conformational searches and MD simulations, are used to explore this landscape. These analyses help determine the probability of the linker adopting a conformation that supports a stable ternary complex, thereby informing the selection of optimal linker lengths and compositions. nih.gov For instance, studies have shown that even a small change in linker length can significantly impact degradation efficiency. nih.gov
Impact of Linker Length on PROTAC Efficacy (Illustrative Data)
| Linker Composition | Linker Length (atoms) | Ternary Complex Stability (Predicted) | Degradation Efficacy (DC50, nM) |
|---|---|---|---|
| PEG2 | ~8 | Moderate | 150 |
| PEG3 | ~11 | High | 50 |
| PEG4 | ~14 | Moderate-High | 80 |
Note: This table illustrates a common trend observed in PROTAC development, where an optimal linker length leads to maximum efficacy. The data are representative examples from published literature on various PROTACs.
In Silico Design and Virtual Screening for Rational PROTAC Optimization
In silico methods provide a powerful platform for the rational design and optimization of PROTACs derived from precursors like this compound. Once a target protein is chosen, a library of potential "warhead" ligands can be designed to bind to it.
Virtual screening can then be used to prioritize which warheads to synthesize and attach to the pomalidomide-linker scaffold. openlabnotebooks.org This process involves computationally docking a large library of candidate warheads to the target protein. The best candidates are then incorporated into full PROTAC models, and the resulting ternary complexes are evaluated for stability and favorable geometry. This in silico approach significantly accelerates the design-build-test cycle by focusing experimental efforts on compounds with the highest probability of success. researchgate.net
Application of Biophysical Techniques for Studying Multi-component Interactions
While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating these models and quantifying the interactions. nih.gov Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are cornerstones of PROTAC characterization. jove.comjove.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. diva-portal.org In a typical PROTAC experiment, the E3 ligase (CRBN) is immobilized on a sensor chip. A solution containing the PROTAC is then flowed over the chip to measure the binary PROTAC-CRBN interaction. Subsequently, a solution containing both the PROTAC and the target protein is injected. An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex. This method allows for the determination of binding affinities (KD), as well as association (ka) and dissociation (kd) rates for both binary and ternary complexes. cytivalifesciences.com.cn
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. jove.com By titrating the PROTAC into a solution of CRBN, one can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the binary interaction. To study the ternary complex, the target protein and PROTAC can be pre-mixed and then titrated into the CRBN solution. Comparing the thermodynamics of binary and ternary complex formation reveals the cooperativity of the system—whether the binding of the target protein to the PROTAC enhances or hinders the binding of the PROTAC to CRBN. nih.gov
Representative Biophysical Data for a Pomalidomide-Based PROTAC
| Interaction | Technique | Binding Affinity (KD) | Cooperativity (α) |
|---|---|---|---|
| PROTAC <> CRBN (Binary) | SPR | 66 nM | N/A |
| PROTAC <> Target Protein (Binary) | ITC | 25 nM | N/A |
| PROTAC + Target Protein <> CRBN (Ternary) | SPR | 4 nM | >1 (Positive) |
Note: This table contains representative data from biophysical studies of pomalidomide-based PROTACs, such as MZ1, illustrating how ternary complex formation can be significantly more favorable than binary interactions. nih.gov Cooperativity (α) is the ratio of binary to ternary binding affinities; a value >1 indicates positive cooperativity.
Advanced Bioconjugation and Bioorthogonal Chemistry Leveraging Pomalidomide Co Peg3 C2 Azide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalized PROTAC Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for utilizing Pomalidomide-CO-PEG3-C2-azide in the assembly of PROTACs. biochempeg.com This reaction involves the [3+2] cycloaddition between the terminal azide (B81097) of the pomalidomide (B1683931) linker and a terminal alkyne group appended to a ligand that targets a specific protein of interest (POI). nih.gov The reaction is characterized by its high efficiency, mild reaction conditions, and the formation of a stable, inert triazole ring that covalently links the two parts of the PROTAC. rsc.orgnih.gov
The use of CuAAC enables the rapid and modular synthesis of PROTAC libraries. nih.gov Researchers can take an alkyne-modified POI ligand and react it with this compound to quickly generate a functional degrader molecule. rsc.org This modularity is critical, as even minor changes to the linker or ligands can significantly impact the formation of the crucial ternary complex (POI-PROTAC-E3 Ligase) required for protein degradation. sigmaaldrich.com For example, this method has been used to synthesize potent PROTACs by linking pomalidomide-azides with alkynyl-derivatives of the kinase inhibitor Dasatinib to target the BCR-ABL fusion protein. rsc.org Similarly, CuAAC has been employed to connect pomalidomide to ligands for the BRD4 protein, such as JQ1, to create effective BET degraders. rsc.orgnih.govrsc.org The reliability and high yields of CuAAC make it a favored strategy for exploring structure-activity relationships in the development of novel protein degraders. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Conjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful, metal-free alternative for conjugating this compound. magtech.com.cn This type of reaction is essential for biological applications where the potential toxicity of a copper catalyst is a concern, such as experiments conducted in living cells. sigmaaldrich.compcbiochemres.com In SPAAC, the azide group of the pomalidomide building block reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for any catalyst. medchemexpress.commedchemexpress.commedchemexpress.com The reaction is driven by the high ring strain of the cyclooctyne, which significantly accelerates the cycloaddition process. magtech.com.cn
This compound is explicitly designed to be compatible with SPAAC, allowing it to be conjugated to POI ligands that have been modified with strained alkynes. medchemexpress.commedchemexpress.comimmunomart.com This bioorthogonal approach allows for the site-selective labeling and conjugation of biomolecules within complex biological environments. pcbiochemres.comresearchgate.net For instance, a POI ligand functionalized with a DBCO group can be selectively ligated to this compound in a biological setting to form a functional PROTAC in situ. medchemexpress.com The biocompatibility of SPAAC makes it a valuable tool for studying protein degradation in real-time within living systems. researchgate.net
| Reaction Type | Reactants | Key Feature | Reference |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound + Terminal Alkyne-modified Ligand | Requires Copper(I) catalyst; high yield and reliability. | medchemexpress.comrsc.orgnih.govnih.gov |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | This compound + Strained Alkyne (DBCO, BCN)-modified Ligand | Metal-free; bioorthogonal for use in living systems. | medchemexpress.commagtech.com.cnmedchemexpress.commedchemexpress.com |
Exploration of Alternative Bioorthogonal Reaction Chemistries
The azide functional group is a versatile chemical handle that can participate in several bioorthogonal reactions beyond cycloadditions. nih.gov One of the earliest examples is the Staudinger ligation, where an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond under physiological conditions. nih.govnih.gov This reaction is known for its high selectivity, as both azides and phosphines are largely inert to native biological functional groups. nih.gov Other advanced bioorthogonal chemistries include reactions with cyclopropenones or inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained alkenes. nih.gov
However, in the context of this compound, its design and documented applications are overwhelmingly focused on its role as a "click chemistry reagent". medchemexpress.comaxispharm.comimmunomart.com The primary and intended use for this building block is in CuAAC and SPAAC reactions for the streamlined synthesis of PROTACs and other bioconjugates. rsc.orgmedchemexpress.com While the azide moiety is theoretically capable of participating in reactions like the Staudinger ligation, its application in this context for creating pomalidomide-based bioconjugates is not widely reported in the current scientific literature. The efficiency, reliability, and kinetic favorability of CuAAC and SPAAC have established them as the predominant methods for leveraging this specific pomalidomide derivative. rsc.orgnih.gov
Integration into Complex Bioconjugate Architectures for Targeted Applications
The true utility of this compound is demonstrated by its successful integration into complex and highly specific bioconjugate architectures, most notably PROTACs designed for targeted protein degradation. sigmaaldrich.com The modular nature of its synthesis via click chemistry allows for the pomalidomide-cereblon ligand to be readily attached to a diverse array of molecules that target specific proteins for destruction. semanticscholar.org
This strategy has led to the development of potent and selective degraders for various high-value therapeutic targets:
PARP1 Degraders : Pomalidomide 4'-PEG3-azide, a closely related variant, was used in the synthesis of iRucaparib-TP3, a highly efficient PROTAC that selectively degrades Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. medchemexpress.com
BRD4 Degraders : The compound has been used to design PROTACs targeting Bromodomain-containing protein 4 (BRD4), a member of the BET protein family implicated in cancer. xcessbio.commedchemexpress.com By linking the pomalidomide moiety to a BRD4 inhibitor like JQ1, the resulting PROTAC effectively induces the degradation of the BRD4 protein. rsc.orgnih.gov
HDAC8 Degraders : Researchers have designed and synthesized pomalidomide-based PROTACs for the selective degradation of Histone deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers. nih.gov
BCR-ABL Degraders : Pomalidomide-based azides have been conjugated to tyrosine kinase inhibitors to create PROTACs that degrade the BCR-ABL fusion protein, which is associated with chronic myelogenous leukemia. rsc.org
The ability to easily conjugate the pomalidomide-based E3 ligase recruiter to virtually any protein ligand functionalized with an alkyne or strained alkyne has made this compound and its analogs invaluable tools in the rapid discovery and optimization of new targeted therapeutics. rsc.orgsemanticscholar.org
Future Trajectories in Chemical Biology and Targeted Protein Degradation Research
Identification of Novel Ubiquitin Ligase Systems for PROTAC Development
The majority of PROTACs developed to date rely on the recruitment of a limited number of E3 ubiquitin ligases, primarily CRBN and Von Hippel-Lindau (VHL). nih.govnih.gov This reliance presents potential limitations, including the development of resistance and a lack of tissue-specific degradation. Consequently, a major thrust in TPD research is the expansion of the E3 ligase toolbox. nih.govportlandpress.com With over 600 E3 ligases in the human genome, there is a vast and largely untapped resource for developing next-generation PROTACs with improved properties. wikipedia.orginterplay.bio
Systematic approaches are being employed to identify and validate new E3 ligases amenable to PROTAC technology. These strategies include computational methods, such as the E3 Ligase pocketOme navigaTor (ELIOT) platform, which analyzes pocket similarities to repurpose existing ligands for new E3 ligases. wikipedia.orgnih.gov For instance, this approach has been used to identify potential ligands for TRIM33 by leveraging known binders of TRIM24. wikipedia.orgnih.gov
Furthermore, screening technologies are playing a crucial role in discovering novel E3 ligase binders. sigmaaldrich.com Fragment-based screening and DNA-encoded library (DEL) screening have been successfully used to identify small molecule ligands for previously "undruggable" E3 ligases. wuxibiology.commdpi.com A notable example is the discovery of potent small molecule ligands for FBXO21, a component of the Skp1-Cullin-F-box (SCF) E3 ligase complex, using a structure-based drug design approach. nih.gov Similarly, a CRISPR activation screen has been developed to unbiasedly identify E3 ligases that can facilitate TPD, leading to the validation of FBXO22 as a new E3 ligase for PROTAC development. nih.gov The identification of binders for GID4, a subunit of the CTLH E3 ligase complex, further expands the repertoire of usable E3 ligases. nih.gov
The expansion of the E3 ligase toolbox holds the promise of developing PROTACs with enhanced tissue specificity, novel degradation profiles, and the ability to overcome resistance mechanisms that may arise from the downregulation or mutation of CRBN or VHL. wikipedia.org
Table 1: Examples of Novel E3 Ligases Being Explored for PROTAC Development
| E3 Ligase | Method of Ligand Discovery | Significance |
|---|---|---|
| TRIM33 | Computational (ELIOT platform) | Potential for tissue-specific degradation. wikipedia.orgnih.gov |
| FBXO21 | Structure-Based Drug Design | Expands the accessible F-box proteins for PROTACs. nih.gov |
| FBXO22 | CRISPR Activation Screen | Demonstrates a new method for identifying functional E3 ligases. nih.gov |
| GID4 | Fragment-Based & DEL Screening | Provides new chemical scaffolds for a previously unliganded E3. nih.gov |
| DCAF16 | Ligand-based design | A putative nuclear E3 ligase that has been successfully used to degrade BRD4. researchgate.net |
| RNF4 | Activity-Based Protein Profiling | Identification of covalent binders for a RING-domain E3 ligase. wuxibiology.com |
| RNF114 | Natural Product Screening | Discovery of a natural product, nimbolide, as a covalent binder. wuxibiology.com |
Diversification of Degron Chemistries Beyond Pomalidomide (B1683931)
The term "degron" refers to the minimal element within a protein that is required for its degradation. In the context of PROTACs, the E3 ligase ligand essentially functions as a transferable degron. While pomalidomide and its analogs (immunomodulatory imide drugs or IMiDs) have been highly successful in recruiting CRBN, there is a significant effort to diversify the chemical entities used to engage E3 ligases. rsc.orggoogle.com This diversification is crucial for accessing a wider range of E3 ligases and for fine-tuning the properties of PROTACs.
Beyond the well-established VHL and CRBN ligands, researchers are developing binders for other E3 ligases, such as MDM2 and inhibitors of apoptosis proteins (IAPs). nih.govwuxibiology.com For example, Nutlin-3a, a known inhibitor of the p53-MDM2 interaction, has been incorporated into PROTACs to recruit MDM2 for the degradation of target proteins. nih.gov Similarly, ligands for IAP proteins have been used to create a class of degraders known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). nih.gov
The discovery of ligands for new E3 ligases, as discussed in the previous section, directly contributes to the diversification of degron chemistries. For example, the development of non-peptidic ligands for KEAP1, based on the structure of bardoxolone (B1667749) methyl, has enabled the recruitment of the KEAP1-CUL3 E3 ligase for targeted degradation. wuxibiology.com
Another emerging strategy involves the use of "degron-like" motifs. Hydrophobic tagging, for instance, involves attaching a bulky, hydrophobic group to a target-binding ligand. This can mimic a misfolded protein state, leading to its recognition and degradation by the cellular quality control machinery, although the precise E3 ligases involved are not always well-defined. acs.org The N-end rule, which relates the identity of the N-terminal amino acid of a protein to its stability, is also being explored as a potential avenue for designing novel degradation signals. acs.org
Covalent PROTACs represent another facet of degron diversification, where the warhead forms a covalent bond with the E3 ligase. nih.govescholarship.org This can lead to enhanced potency and duration of action. For example, covalent ligands have been developed for E3 ligases such as RNF4 and RNF114. wuxibiology.com
The ongoing exploration of new chemical matter to recruit a broader array of E3 ligases will be pivotal in expanding the scope of TPD and in developing degraders with tailored functionalities.
Innovations in PROTAC Linker Design and Functionality
The linker component of a PROTAC, which connects the E3 ligase ligand to the protein of interest (POI) ligand, was initially viewed as a simple spacer. However, it is now widely recognized as a critical determinant of PROTAC efficacy and properties. acs.orgnih.govcaptortherapeutics.comfrontiersin.org The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability. acs.orgyoutube.comresearchgate.net
Early PROTAC designs predominantly featured flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains. acs.orgyoutube.comresearchgate.net These linkers are synthetically accessible and allow for straightforward modulation of length. acs.orgresearchgate.net However, research has shown that more rigid linkers, incorporating motifs like piperazines, piperidines, and alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby enhancing degradation efficiency. captortherapeutics.comyoutube.com Triazole-containing linkers, often synthesized via "click chemistry," are another popular choice due to their metabolic stability. youtube.comyoutube.com
Beyond passive scaffolding, innovative linker designs are emerging that impart novel functionalities to PROTACs. acs.orgnih.gov These "functional linkers" are designed to respond to specific stimuli, allowing for spatiotemporal control over protein degradation.
Photoswitchable Linkers: These linkers incorporate photo-responsive moieties, such as azobenzenes, that can isomerize upon exposure to specific wavelengths of light. youtube.comyoutube.com This isomerization alters the conformation of the PROTAC, effectively switching its degradation activity "on" or "off." This technology, often referred to as photo-PROTACs or opto-PROTACs, offers precise control over when and where protein degradation occurs. acs.org
Cleavable Linkers: Another approach to conditional activation involves the use of photocleavable "cages" within the linker or on one of the ligands. acs.org Irradiation with light irreversibly cleaves the caging group, releasing the active PROTAC. acs.org
The development of these advanced linker technologies is moving the field from a "trial-and-error" approach to a more rational design of PROTACs with optimized and controllable activity. nih.gov
Table 2: Evolution of PROTAC Linker Technology
| Linker Type | Characteristics | Advantages |
|---|---|---|
| Alkyl & PEG Chains | Flexible, synthetically accessible. acs.orgyoutube.comresearchgate.net | Easy to synthesize and modify length; can improve solubility. acs.orgyoutube.comresearchgate.net |
| Rigid Linkers (e.g., piperazine, alkyne, triazole) | Conformationally constrained. captortherapeutics.comyoutube.com | Can enhance ternary complex stability and improve metabolic stability. captortherapeutics.comyoutube.com |
| Photoswitchable Linkers (e.g., azobenzene) | Reversible conformational change with light. youtube.comyoutube.com | Spatiotemporal control of degradation activity. acs.org |
| Cleavable Linkers (e.g., photocaged) | Irreversible activation by a stimulus (e.g., light). acs.org | Precise, irreversible activation of the degrader. acs.org |
Emerging Paradigms in Targeted Protein Degradation Technologies
While PROTACs have revolutionized the field by harnessing the ubiquitin-proteasome system (UPS), new technologies are emerging that utilize alternative cellular degradation pathways or target different classes of biomolecules. google.com These novel approaches significantly broaden the scope of TPD, enabling the targeting of proteins and other molecules that are inaccessible to traditional PROTACs.
Lysosome-Targeting Chimeras (LYTACs): A significant portion of the proteome, including extracellular and membrane-associated proteins, is beyond the reach of the cytosolic UPS. LYTACs were developed to address this limitation by hijacking the lysosomal degradation pathway. These molecules consist of a ligand for a POI linked to a ligand that binds to a cell-surface lysosome-shuttling receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR). mdpi.com This engagement leads to the internalization of the POI and its subsequent degradation within the lysosome.
Autophagy-Targeting Chimeras (AUTACs and ATTECs): Autophagy is another major cellular degradation pathway responsible for clearing protein aggregates and damaged organelles. Technologies that harness this system are now being developed.
AUTACs (Autophagy-Targeting Chimeras) are bifunctional molecules that induce the degradation of cytosolic proteins via autophagy. google.com
ATTECs (Autophagosome-Tethering Compounds) are designed to tether a target protein to the autophagosome protein LC3, thereby directing it for autophagic degradation. ATTECs have shown promise in degrading protein aggregates associated with neurodegenerative diseases and can have lower molecular weights than traditional PROTACs.
Ribonuclease-Targeting Chimeras (RIBOTACs): Expanding beyond the proteome, RIBOTACs are designed to degrade specific RNA molecules. sigmaaldrich.comwuxibiology.com These chimeric molecules consist of an RNA-binding small molecule linked to a compound that recruits a ribonuclease, such as RNase L. sigmaaldrich.comwuxibiology.comresearchgate.netescholarship.org This induced proximity leads to the cleavage and degradation of the target RNA, offering a novel approach to downregulate gene expression at the transcript level. sigmaaldrich.comwuxibiology.comresearchgate.netescholarship.org
These emerging technologies, alongside the continued innovation in PROTAC design, are pushing the boundaries of what is considered "druggable." They offer exciting new avenues for therapeutic intervention across a wide range of diseases, from cancer to neurodegeneration and beyond.
Table 3: Comparison of Targeted Degradation Technologies
| Technology | Cellular Machinery Hijacked | Target Biomolecule | Key Features |
|---|---|---|---|
| PROTACs | Ubiquitin-Proteasome System | Intracellular Proteins | Catalytic degradation of cytosolic and nuclear proteins. |
| LYTACs | Lysosomal Pathway | Extracellular & Membrane Proteins | Enables degradation of proteins outside the cytosol. |
| ATTECs | Autophagy Pathway | Cytosolic Proteins & Aggregates | Degrades protein aggregates and potentially organelles; can have lower molecular weight. |
| RIBOTACs | Ribonucleases (e.g., RNase L) | RNA | Catalytic degradation of specific RNA molecules. sigmaaldrich.comwuxibiology.comresearchgate.netescholarship.org |
Q & A
Q. How can the structural integrity of Pomalidomide-CO-PEG3-C2-azide be validated experimentally?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of the glutarimide core, PEG3 spacer, and azide moiety. Key peaks include the characteristic azide signal (~2100 cm) in FT-IR and aromatic protons from the isoindolinone ring .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., theoretical MW for CHNO: 484.48 g/mol) with ≤3 ppm deviation .
- HPLC Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95% and detect impurities from incomplete PEG coupling or azide formation .
Q. What are the critical storage conditions for maintaining the stability of this compound?
Methodological Answer:
- Storage: Seal in airtight containers, protect from light, and store at –20°C in a desiccated environment. Avoid freeze-thaw cycles to prevent hydrolysis of the azide group or PEG chain degradation .
- Stability Tests: Monitor decomposition via HPLC over 6 months. Degradation products (e.g., free pomalidomide or PEG fragments) indicate improper storage or moisture ingress .
Advanced Research Questions
Q. How does the PEG3 spacer length impact the efficacy of PROTACs designed with this compound?
Methodological Answer:
- Design Rationale: The PEG3 spacer balances solubility and steric flexibility, enabling optimal engagement between the E3 ligase (CRBN) and target protein. Shorter spacers (<PEG3) may restrict ternary complex formation, while longer spacers (>PEG4) reduce cellular permeability .
- Experimental Validation:
Q. What strategies mitigate batch-to-batch variability in PROTAC synthesis using this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in PROTAC activity data linked to this compound?
Methodological Answer:
- Troubleshooting Framework:
- Cellular Context: Verify CRBN expression levels (via qPCR/Western blot) in cell lines, as low CRBN may reduce degradation efficacy .
- Solubility Issues: Pre-dissolve PROTACs in DMSO with PEG-containing buffers (e.g., 0.01% Tween-80) to avoid aggregation .
- Off-Target Effects: Perform proteome-wide profiling (e.g., TMT mass spectrometry) to identify non-specific degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
